molecular formula C14H18N2O2S B2357425 (Z)-3-(2-((2-methoxyphenyl)imino)-4-methylthiazol-3(2H)-yl)propan-1-ol CAS No. 905769-26-8

(Z)-3-(2-((2-methoxyphenyl)imino)-4-methylthiazol-3(2H)-yl)propan-1-ol

Cat. No.: B2357425
CAS No.: 905769-26-8
M. Wt: 278.37
InChI Key: BYIPEFXMFNQOQE-PFONDFGASA-N
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Description

The compound “(Z)-3-(2-((2-methoxyphenyl)imino)-4-methylthiazol-3(2H)-yl)propan-1-ol” features a thiazole ring substituted with a methyl group at position 4, an imino group (-NH-) linked to a 2-methoxyphenyl aromatic system, and a propan-1-ol side chain. The Z-configuration of the imino group indicates the spatial arrangement of substituents around the C=N bond, which influences molecular geometry and intermolecular interactions.

Properties

IUPAC Name

3-[2-(2-methoxyphenyl)imino-4-methyl-1,3-thiazol-3-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-11-10-19-14(16(11)8-5-9-17)15-12-6-3-4-7-13(12)18-2/h3-4,6-7,10,17H,5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIPEFXMFNQOQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=NC2=CC=CC=C2OC)N1CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2-((2-methoxyphenyl)imino)-4-methylthiazol-3(2H)-yl)propan-1-ol typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final step involves the addition of a propanol group under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(2-((2-methoxyphenyl)imino)-4-methylthiazol-3(2H)-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(2-((2-methoxyphenyl)imino)-4-methylthiazol-3(2H)-yl)propan-1-ol is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit interesting properties such as antimicrobial or antifungal activity. Researchers investigate its potential as a lead compound for developing new pharmaceuticals.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, particularly in the treatment of infections or as a component in drug formulations.

Industry

Industrially, (Z)-3-(2-((2-methoxyphenyl)imino)-4-methylthiazol-3(2H)-yl)propan-1-ol can be used in the development of new materials or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-3-(2-((2-methoxyphenyl)imino)-4-methylthiazol-3(2H)-yl)propan-1-ol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may result from the inhibition of key enzymes or disruption of microbial cell membranes. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Data Tables

Table 1. Physicochemical Comparison of Selected Compounds

Compound Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 278.07 1.8 2 (OH, NH) 4 (O, N, S)
Compound 21 404.48 3.2 1 (NH) 5
Compound 25 311.39 2.5 2 (NH, OH) 4

Table 2. Structural Features and Implications

Feature Target Compound Comparable Compounds Biological Implications
Thiazole Core Present STING agonist () Enzyme inhibition, redox activity
Propanol Side Chain Present Antiarrhythmic agents Hydrogen bonding, receptor engagement
2-Methoxyphenyl Group Present Compound 21 Lipophilicity modulation

Biological Activity

(Z)-3-(2-((2-methoxyphenyl)imino)-4-methylthiazol-3(2H)-yl)propan-1-ol is a complex organic compound with significant potential in medicinal chemistry. Its unique structural components, including a thiazole ring and a methoxyphenyl group, suggest diverse biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, synthesizing data from various studies and sources.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C13H15N3OS
  • Molecular Weight : 253.34 g/mol
  • CAS Number : 905769-26-8

The thiazole moiety is known for its role in biological activity, particularly in drug design, due to its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that (Z)-3-(2-((2-methoxyphenyl)imino)-4-methylthiazol-3(2H)-yl)propan-1-ol exhibits notable antimicrobial properties. The mechanism of action is hypothesized to involve the disruption of microbial cell membranes and inhibition of key enzymes essential for microbial survival.

  • Study Findings : In vitro studies have demonstrated that the compound shows significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the strain tested.

Anticancer Activity

The compound has also been explored for its anticancer potential. Thiazole derivatives are well-documented for their cytotoxic effects against cancer cell lines.

  • Case Studies :
    • A study reported that derivatives of thiazoles, including those similar to our compound, exhibited IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HT-29) cell lines. Specifically, compounds with similar structural features showed IC50 values as low as 0.0585 µg/mL against MCF-7 cells .
    • Another investigation highlighted that modifications to the thiazole ring could enhance cytotoxicity, suggesting that (Z)-3-(2-((2-methoxyphenyl)imino)-4-methylthiazol-3(2H)-yl)propan-1-ol could be a lead compound for further development in cancer therapeutics .

The biological activity of (Z)-3-(2-((2-methoxyphenyl)imino)-4-methylthiazol-3(2H)-yl)propan-1-ol can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The presence of the imine group may allow it to act as an enzyme inhibitor, potentially blocking pathways crucial for microbial growth or cancer cell proliferation.
  • Cell Membrane Disruption : Its lipophilic nature may facilitate penetration into microbial membranes, leading to cell lysis.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µg/mL)Reference
Thiazole Derivative AAnticancer0.0585
Thiazole Derivative BAntimicrobial10
Thiazole Derivative CAnticancer0.0692

This table illustrates the potency of (Z)-3-(2-((2-methoxyphenyl)imino)-4-methylthiazol-3(2H)-yl)propan-1-ol relative to other thiazole derivatives.

Conclusion and Future Directions

(Z)-3-(2-((2-methoxyphenyl)imino)-4-methylthiazol-3(2H)-yl)propan-1-ol presents promising biological activities, particularly in antimicrobial and anticancer applications. Future research should focus on:

  • In Vivo Studies : To validate the efficacy and safety profiles of this compound.
  • Structure-Activity Relationship (SAR) : Detailed SAR studies could elucidate modifications that enhance its biological activity.

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